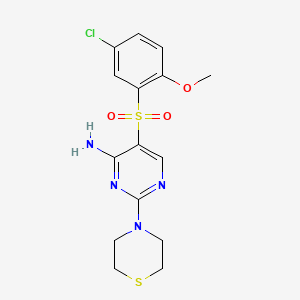

5-((5-氯-2-甲氧基苯基)磺酰基)-2-硫代吗啉嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a synthetic molecule that appears to be designed for biological activity, potentially as an antiviral or anticancer agent. The structure suggests the presence of a pyrimidine ring, a common feature in many drugs, which is modified with a thiomorpholine group and a sulfonyl moiety attached to a chloro-methoxyphenyl ring. This combination of functional groups indicates a molecule that could interact with various biological targets through different mechanisms of action.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is described in the first paper, where a series of steps starting from 4-chlorobenzoic acid leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives . Although the exact synthesis of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is not detailed, similar synthetic strategies could be employed, such as esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides followed by nucleophilic attack.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, IR, and elemental analysis . Additionally, the second paper discusses the use of single crystal X-ray analysis to confirm the structures of heteroaromatic hydroxylamine-O-sulfonates . These techniques would be essential in confirming the molecular structure of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine, ensuring the correct synthesis and purity of the compound.

Chemical Reactions Analysis

The second paper provides insight into the chemical reactivity of related heteroaromatic compounds, where hydroxylamine-O-sulfonates react with acyl isothiocyanates to undergo tandem nucleophilic addition–electrophilic 5-endo-trig cyclization . This type of reaction could be relevant for the functionalization of the pyrimidine ring in the target compound, potentially leading to the formation of the thiomorpholine group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine are not directly reported, related compounds have shown certain antiviral activities , and pronounced in vitro cytostatic activity against human tumor cell lines . These biological activities suggest that the compound may possess similar properties, which would be determined through bioassay tests and in vitro studies.

科学研究应用

化学合成和结构分析

氮杂芳香羟胺-O-磺酸盐的合成:该化合物用于合成氮杂芳香羟胺-O-磺酸盐,后者经历亲核加成和亲电环化,证明了在创建复杂杂环结构中的效用。值得注意的是,该方法已被用于生产对各种人肿瘤细胞系具有显着体外细胞抑制活性的化合物 (Sączewski, Gdaniec, Bednarski & Makowska, 2011)。

新型苯并二呋喃衍生物的合成:该化学物质参与新型苯并二呋喃衍生物的合成。这些衍生物显示出作为 COX 抑制剂的潜力,并已显示出具有镇痛和抗炎活性,突出了其在药物化学应用中的多功能性 (Abu‐Hashem, Al-Hussain & Zaki, 2020)。

生物学和药理学研究

抗病毒活性研究:该化合物的衍生物已被合成并测试其抗病毒活性。例如,特定的磺酰胺衍生物显示出抗烟草花叶病毒活性,表明其在开发抗病毒剂中的潜力 (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010)。

帕金森病的 PET 显像剂:该化合物已用于合成帕金森病的潜在 PET 显像剂。在神经退行性疾病研究中的这一应用突出了其在开发诊断工具中的重要性 (Wang, Gao, Xu & Zheng, 2017)。

抗菌活性:从该化合物合成的某些衍生物已筛选出抗菌活性,显示出作为抗菌剂的潜力 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2010)。

酶抑制研究:该化合物的衍生物已研究其对乙酰胆碱酯酶和碳酸酐酶等酶的抑制作用,这些酶与青光眼和阿尔茨海默病等疾病的治疗相关 (Bilginer, Gul, Anıl, Demir & Gulcin, 2020)。

除草剂径流研究:在环境科学中,已经进行研究以了解基于该化合物(在不同降雨强度下)在不同耕作系统中的除草剂径流行为 (Afyuni, Wagger & Leidy, 1997)。

真菌降解研究:研究黑曲霉在农业土壤中降解相关化合物氯磺隆乙酯的过程,展示了该化合物的环境和农业相关性 (Sharma, Banerjee & Choudhury, 2012)。

作用机制

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may potentially affect various biochemical pathways. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

Based on its structural features, it may exhibit good water solubility and oral bioavailability .

属性

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S2/c1-23-11-3-2-10(16)8-12(11)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFQYWKTCFPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

amine hydrochloride](/img/structure/B3008035.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)